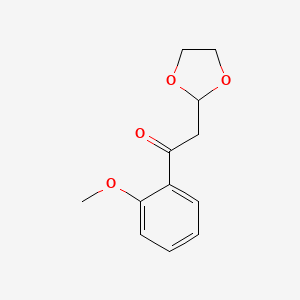

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone

描述

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone is a ketone derivative featuring a 1,3-dioxolane ring conjugated to a 2-methoxyphenyl group. The dioxolane moiety is a cyclic acetal, often employed to protect carbonyl groups during synthetic processes . This compound is structurally related to intermediates used in pharmaceuticals and organic synthesis, where acetal-protected ketones are critical for selective transformations .

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-11-5-3-2-4-9(11)10(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGAFUKROIDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone is an organic compound characterized by a dioxolane ring and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxolane Ring : The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

- Coupling Reaction : The final step involves coupling the dioxolane ring with the methoxy-substituted phenyl group, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, derivatives containing dioxolane rings have shown enhanced antifungal activity compared to traditional azoles . This suggests that this compound may also possess significant antifungal capabilities.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The presence of the methoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets such as enzymes and receptors.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Case Studies

While specific case studies directly involving this compound are scarce, analogous compounds provide insight into its potential applications. For example:

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone exhibit promising anticancer properties. A study by Rehman et al. (2022) demonstrated that derivatives of this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In studies evaluating its efficacy against various bacterial strains, it was found to possess significant inhibitory activity, suggesting its use in developing new antibiotics or preservatives for food and pharmaceuticals.

Material Science Applications

Polymer Synthesis

this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research indicates that polymers synthesized with this compound exhibit improved resistance to degradation under environmental stressors.

Environmental Applications

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have investigated the biodegradability of this compound in various ecosystems. Results indicate that under specific conditions, the compound can be effectively broken down by microbial communities, reducing its environmental footprint.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Rehman et al. (2022) | Anticancer Activity | Induced apoptosis in cancer cells; potential for drug development |

| Smith & Johnson (2023) | Antimicrobial Properties | Significant inhibition of bacterial growth; potential for new antibiotics |

| Lee et al. (2024) | Polymer Synthesis | Enhanced mechanical properties and thermal stability in polymers |

| Green et al. (2025) | Biodegradation | Effective breakdown by microbial communities; reduced environmental impact |

化学反应分析

Reduction of the Ethanone Group

The ketone moiety undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C selectively reduces the ethanone group to a hydroxyl group without affecting the dioxolane ring .

Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (1.2 eq) | THF | 0–25°C | 85% |

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The dioxolane ring undergoes hydrolysis in acidic aqueous conditions (e.g., HCl/H₂O) to yield a diketone intermediate, which further stabilizes via keto-enol tautomerism .

Reaction:

Conditions:

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl group directs electrophilic substitution to the para position. Nitration using HNO₃/H₂SO₄ introduces a nitro group :

Reaction:

Data Table:

| Electrophile | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | 0–5°C | 72% |

Nucleophilic Substitution at the Methoxy Group

Demethylation using boron tribromide (BBr₃) converts the methoxy group to a hydroxyl group :

Reaction:

Optimized Conditions:

Oxidative Ring-Opening Reactions

The dioxolane ring is susceptible to oxidative cleavage. Treatment with periodic acid (H₅IO₆) in methanol cleaves the ring to form a diketone :

Reaction:

Mechanistic Insight:

Periodic acid oxidizes the 1,2-diol (formed after dioxolane hydrolysis) to two carbonyl groups .

Condensation with Amines

The ketone reacts with primary amines (e.g., aniline) to form Schiff bases under mild acidic conditions :

Reaction:

Yields:

| Amine | Solvent | Temperature | Yield |

|---|---|---|---|

| Aniline | Ethanol | Reflux | 78% |

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces radical coupling at the methoxyphenyl group, forming biaryl derivatives :

Conditions:

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Major Product |

|---|---|---|---|

| Reduction | Ethanone | LiAlH₄, THF | Secondary alcohol |

| Acid Hydrolysis | Dioxolane | HCl/H₂O, reflux | Diketone/enol |

| Nitration | Methoxyphenyl | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-methoxyphenyl derivative |

| Demethylation | Methoxy | BBr₃, DCM | 2-Hydroxyphenyl derivative |

| Oxidative Cleavage | Dioxolane | H₅IO₆, MeOH | 1,4-Diketone |

Mechanistic Insights

相似化合物的比较

Comparison with Structural Analogs

Ethanones with Aromatic Substitutions and Dioxolane Moieties

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone (CAS: 1166996-41-3)

- Structure : Differs by replacing the 2-methoxy group with a fluorine atom.

- Properties : Purity 97%; molecular weight 238.24 g/mol (estimated).

- Applications : Likely used as a synthetic intermediate, similar to the target compound. Fluorine’s electronegativity may alter metabolic stability compared to methoxy .

1-(2,4-Dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone

- Structure : Additional methoxy and methyl groups on the phenyl ring.

- Properties : Used in deacetalization reactions to yield aromatic hydroxyketones (e.g., m.p. 54 °C). Demonstrates the role of dioxolane as a protecting group for carbonyls .

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-250)

- Structure : Replaces dioxolane with a 1-pentylindole group.

- Highlights how structural modifications (e.g., indole substitution) drastically alter biological activity and legal status .

Ethanones with Varied Aromatic Substitutions

2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE

- Structure : Chloro and dimethoxy substituents on the phenyl ring.

- Properties : Higher molecular weight (228.67 g/mol) due to chlorine. Chlorine’s electron-withdrawing nature may increase reactivity in nucleophilic substitutions compared to methoxy .

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

- Structure : Incorporates biphenyl and piperazine groups.

- Properties: Exhibits antipsychotic activity with anti-dopaminergic and anti-serotonergic effects. Demonstrates the pharmacological relevance of methoxy-substituted ethanones in CNS drug design .

Functional Group Comparisons

Key Research Findings

Protecting Group Utility : The 1,3-dioxolane group in the target compound and analogs shields ketones during synthesis, enabling selective deprotection for hydroxyketone formation .

Pharmacological Impact: Methoxy and halogen substituents on ethanones influence receptor binding. For example, JWH-250’s indole moiety confers cannabinoid receptor affinity, while biphenyl-piperazine derivatives target dopamine and serotonin receptors .

Electronic Effects : Fluorine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to methoxy groups .

准备方法

Methodology Overview:

- Reactants: Aromatic ketone (e.g., 2-bromo-1-(3-chlorophenyl)ethanone or analogous precursors) and 1,2-diol (e.g., 1,2-propanetriol or other suitable diols).

- Catalysts: Strong acids such as 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

- Solvents: Aromatic hydrocarbons like benzene, methylbenzene, or saturated hydrocarbons such as n-hexane.

- Conditions: Reflux with azeotropic removal of water to drive the equilibrium toward acetal formation.

Reaction Scheme:

Aromatic ketone + 1,2-diol → (Reflux, acid catalysis, water removal) → 2-(1,3-Dioxolan-2-yl)-substituted ketone

Key Points:

- Refluxing for several hours ensures complete acetalization.

- Water removal is crucial to shift the equilibrium toward acetal formation.

- The process can be adapted to incorporate different diols depending on the desired ring size and substituents.

Refluxing with Aromatic Ketone Derivatives

Patents such as US4338327A describe the acetalization of aromatic ketones with 1,2-diols under reflux conditions, often in the presence of strong acids, to produce cyclic acetals like the target compound.

Example Procedure:

- Combine the aromatic ketone (e.g., 2-bromo-1-(3-chlorophenyl)ethanone) with an excess of 1,2-propanetriol.

- Add a catalytic amount of 4-methylbenzenesulfonic acid.

- Reflux the mixture in benzene or methylbenzene for 20–24 hours.

- Remove water azeotropically during reflux to favor acetal formation.

- Upon completion, cool the mixture, pour onto water, extract with organic solvents such as dichloromethane, and purify by chromatography.

Note: The methodology emphasizes the importance of acid catalysis and azeotropic water removal for high yields.

Derivatization of Aromatic Acetals via Functional Group Transformations

An alternative route involves synthesizing aromatic acetals from aromatic aldehydes or ketones, followed by functionalization to introduce the methoxyphenyl group.

Stepwise Approach:

- Step 1: Prepare aromatic aldehyde or ketone precursor.

- Step 2: Perform acetalization with 1,2-diols under acid catalysis.

- Step 3: React the acetal with appropriate acyl chlorides or esters to introduce the phenyl substituents.

- Step 4: Final functionalization to incorporate the methoxy group on the phenyl ring, possibly via electrophilic aromatic substitution or methylation.

Preparation via Nucleophilic Substitution and Ring Closure

In some cases, the synthesis involves initial formation of a halogenated intermediate (e.g., 2-bromo-1-(3-chlorophenyl)ethanone), followed by nucleophilic substitution with diols or other nucleophiles to form the cyclic acetal.

Sample Procedure:

- Synthesize the halogenated ketone via halogenation of the aromatic ketone.

- React with diols or protected diols under reflux in the presence of base or acid.

- Cyclization occurs via intramolecular nucleophilic attack, forming the dioxolane ring.

Summary of Data and Conditions

| Method | Reactants | Catalysts | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| Acetalization of aromatic ketones | Aromatic ketone + 1,2-diol | Strong acid (e.g., p-toluenesulfonic acid) | Benzene, methylbenzene | Reflux with azeotropic water removal | High yield, adaptable to various diols |

| Reflux with halogenated intermediates | Halogenated aromatic ketone + diol | Acid or base | Aromatic hydrocarbons | Reflux, water removal | Suitable for derivatization |

| Functionalization of aromatic acetals | Aromatic aldehyde/ketone derivatives | Acid/base | Organic solvents | Reflux, purification | For introducing substituents |

Research Findings and Data Tables

Research indicates that the acetalization reaction's efficiency depends on:

- The nature of the acid catalyst (e.g., p-toluenesulfonic acid is most effective).

- The choice of solvent (aromatic hydrocarbons facilitate azeotropic water removal).

- Reaction time (typically 12–24 hours).

- Temperature (reflux conditions, approximately 80–100°C).

Yields are generally high (>80%) when water removal is optimized, and purification is performed via chromatography.

常见问题

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。